

propylthiouracil validation analytical method ICH guidelines

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Compound Focus: Propylthiouracil

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Comparison of Propylthiouracil Analytical Methods

The table below objectively compares a conventional RP-HPLC method and a more advanced HPLC-MS/MS method, summarizing key performance data as required by ICH guidelines [1] [2].

Validation Parameter (ICH)	RP-HPLC with UV Detection [1]	HPLC-MS/MS with MRM Detection [2]
Analytical Technique	Reverse-Phase High-Performance Liquid Chromatography	High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Detection Method	Ultraviolet (UV) at $\lambda = 272$ nm	Multiple Reaction Monitoring (MRM) in negative ESI mode
Linearity Range	24.916 - 74.748 $\mu\text{g/mL}$ [1]	0.1 - 50 μM (≈ 16.9 - 8450 ng/mL) [2]
Linearity (R^2)	> 0.999 [1]	> 0.99 [2]
Accuracy (% Bias)	98 - 102% Recovery [1]	Within 85-115% [2]

Validation Parameter (ICH)	RP-HPLC with UV Detection [1]	HPLC-MS/MS with MRM Detection [2]
Precision (% RSD)	Within acceptable range [1]	≤ 15% [2]
Primary Application	Quantitative analysis in pharmaceutical dosage forms (tablets) [1]	Simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU) in biological matrices [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the two key experiments cited in the comparison table.

Protocol 1: RP-HPLC Method for Tablet Assay [1]

This method is optimized for quality control of pharmaceutical formulations.

- **1. Chromatographic Conditions:**
 - **Column:** C18 Column
 - **Mobile Phase:** Acetonitrile and Monobasic Potassium Phosphate Buffer (pH 4.6 ± 0.05) in a ratio of 20:80 (v/v).
 - **Flow Rate:** Not specified in the provided excerpt.
 - **Detection:** UV at 272 nm.
- **2. Standard Preparation:**
 - Accurately weigh about 50 mg of PTU working standard into a 50 mL volumetric flask.
 - Add 10 mL of methanol, sonicate to dissolve, and make up to volume with water.
 - Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with water.
- **3. Sample Preparation (Tablets):**
 - Weigh and finely powder not less than 20 tablets.
 - Transfer an amount of powder equivalent to the label claim to a 100 mL volumetric flask.
 - Add 20 mL of methanol, sonicate for 5 minutes, then add 50 mL of water and sonicate for another 15 minutes.
 - Cool, dilute to volume with water, and mix.
 - Filter the solution through a 0.45µm PVDF membrane, discarding the first 4 mL of the filtrate.
 - Further dilute 5 mL of the filtrate to 100 mL with water.

- **4. System Suitability & Calculation:** Calculate the % assay using the formula provided in the research, which compares the average peak areas of the sample and standard solutions [1].

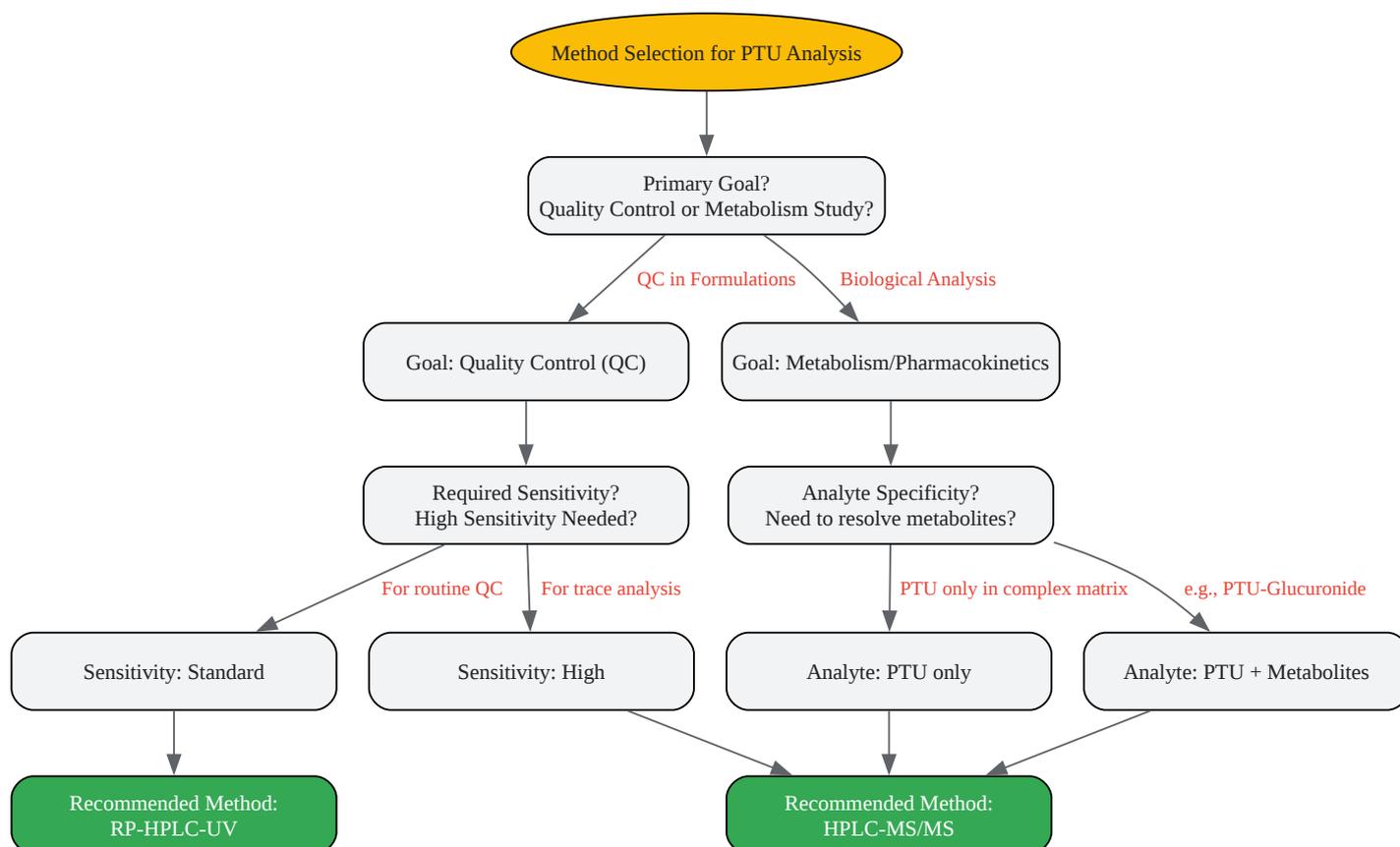
Protocol 2: HPLC-MS/MS Method for PTU and its Metabolite [2]

This bioanalytical method is designed for metabolic studies with higher sensitivity.

- **1. Chromatographic Conditions:**
 - **Column:** ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 μm).
 - **Mobile Phase:** Gradient elution with:
 - **Phase A:** Water with 0.1% Formic Acid.
 - **Phase B:** Mixture of Methanol and Acetonitrile (2:1, v/v) with 0.1% Formic Acid.
 - **Flow Rate:** 0.1 mL/min.
 - **Injection Volume:** 1 μL.
- **2. Mass Spectrometry (MS) Conditions:**
 - **Ionization:** Electrospray Ionization (ESI) in negative mode.
 - **MRM Transitions:**
 - PTU: m/z 169.20 → 58.05
 - PTU-Glucuronide (PTU-GLU): m/z 345.2 → 169.20
 - Internal Standard (Methylthiouracil, MTU): m/z 141.00 → 58.00
- **3. Sample Preparation:** The provided excerpt does not detail the sample preparation for biological matrices for this specific method, but it involves the use of an internal standard (MTU) for quantification [2].

Method Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate analytical method based on your research objectives.



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How to Proceed with Your Comparison Guide

The information available from the search is foundational but limited to these two methods. To build a more comprehensive guide, you might consider:

- **Investigating Official Sources:** Directly consult the **ICH Q2(R2) guideline** on the official EMA or ICH websites for the definitive validation criteria [3].

- **Exploring Other Techniques:** Look for research on other analytical techniques for PTU, such as different HPLC conditions, UPLC, or capillary electrophoresis.
- **Comparing More Products:** Include methods used for competitors or alternative drugs (e.g., methimazole) to provide a broader market perspective.

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References

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